Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride
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Overview
Description
Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride: is a chemical compound with the molecular formula C12H24O2N1Cl1. It is a solid substance that is used in various scientific research applications. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a cycloheptylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride typically involves the reaction of tert-butyl acetate with 2-amino-2-cycloheptylacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-cyclohexylacetate;hydrochloride: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
Tert-butyl 2-amino-2-cyclopentylacetate;hydrochloride: Contains a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride is unique due to its specific cycloheptyl moiety, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)10-8-6-4-5-7-9-10;/h10-11H,4-9,14H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDFOGWSIMGTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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